molecular formula C10H7IN2O B13683808 2-(3-Iodophenyl)-1H-imidazole-5-carbaldehyde

2-(3-Iodophenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13683808
M. Wt: 298.08 g/mol
InChI Key: NEOWBGVXNDDSBO-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an iodophenyl group attached to the imidazole ring, which is further substituted with a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodophenyl)-1H-imidazole-5-carbaldehyde typically involves the reaction of 3-iodoaniline with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction conditions often include heating the mixture to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodophenyl)-1H-imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Iodophenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Iodophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Iodophenyl)-1H-imidazole-5-carbaldehyde
  • 2-(3-Bromophenyl)-1H-imidazole-5-carbaldehyde
  • 2-(3-Chlorophenyl)-1H-imidazole-5-carbaldehyde

Uniqueness

2-(3-Iodophenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine and chlorine analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications .

Properties

Molecular Formula

C10H7IN2O

Molecular Weight

298.08 g/mol

IUPAC Name

2-(3-iodophenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C10H7IN2O/c11-8-3-1-2-7(4-8)10-12-5-9(6-14)13-10/h1-6H,(H,12,13)

InChI Key

NEOWBGVXNDDSBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC=C(N2)C=O

Origin of Product

United States

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